Bredinin 5'-monophosphate
Overview
Description
Mizoribine monophosphate is a specific inhibitor of the cellular inosine-5’-monophosphate dehydrogenase, an enzyme catalyzing the rate-limiting step of de novo guanine nucleotide biosynthesis . This compound is a highly potent antagonistic inhibitor that blocks the proliferation of T and B lymphocytes, which use the de novo pathway of guanine nucleotide synthesis almost exclusively . Mizoribine monophosphate is an immunosuppressive drug used in various medical treatments, including renal transplantation, nephrotic syndrome, lupus nephritis, and rheumatoid arthritis .
Preparation Methods
Mizoribine monophosphate is synthesized through a series of chemical reactions involving the conversion of mizoribine to its monophosphate form. The synthetic route typically involves the phosphorylation of mizoribine using phosphorylating agents under controlled conditions . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Mizoribine monophosphate undergoes various chemical reactions, including:
Oxidation: Mizoribine monophosphate can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert mizoribine monophosphate to its reduced forms.
Substitution: Mizoribine monophosphate can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mizoribine monophosphate has a wide range of scientific research applications, including:
Mechanism of Action
Mizoribine monophosphate exerts its effects by selectively inhibiting inosine-5’-monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of guanine nucleotides . This inhibition leads to a depletion of guanine nucleotides, which in turn suppresses the proliferation of T and B lymphocytes . Additionally, mizoribine monophosphate has been shown to inhibit the human RNA capping enzyme, affecting mRNA stability and translation .
Comparison with Similar Compounds
Mizoribine monophosphate is unique in its selective inhibition of inosine-5’-monophosphate dehydrogenase and its ability to inhibit RNA capping . Similar compounds include:
Mycophenolate mofetil: Another immunosuppressive agent that inhibits inosine-5’-monophosphate dehydrogenase but has different pharmacokinetic properties.
Azathioprine: An immunosuppressive drug used in similar medical conditions but with a different mechanism of action. Mizoribine monophosphate is distinguished by its specific inhibition of inosine-5’-monophosphate dehydrogenase and its lower toxicity compared to other immunosuppressive agents.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O9P/c10-7(15)4-8(16)12(2-11-4)9-6(14)5(13)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,13-14,16H,1H2,(H2,10,15)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKAFSMJDTUUAN-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977565 | |
Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62025-48-3 | |
Record name | Bredinin 5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062025483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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